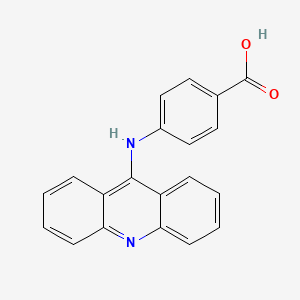

4-(acridin-9-ylamino)benzoic acid

Übersicht

Beschreibung

4-(Acridin-9-ylamino)benzoic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including their use as anti-cancer, anti-bacterial, and anti-protozoal agents . The compound is known for its ability to intercalate with DNA, which makes it a valuable tool in various scientific research fields .

Vorbereitungsmethoden

The synthesis of 4-(acridin-9-ylamino)benzoic acid typically involves the reaction of acridine derivatives with benzoic acid derivatives. One common method includes the use of triethylamine and ethylchloroformate as reagents . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

4-(Acridin-9-ylamino)benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Applications

2.1 Anticancer Activity

The compound has shown promising anticancer properties. Its mechanism primarily involves intercalation into DNA, which disrupts DNA replication and transcription, leading to apoptosis in cancer cells .

Case Study:

- In vitro studies have demonstrated that 4-(acridin-9-ylamino)benzoic acid exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values for these cell lines ranged from 5 to 10 µM, indicating potent antiproliferative activity .

2.2 Antimicrobial Properties

Research indicates that this compound also possesses antibacterial and antifungal activities. It has been tested against several pathogenic bacteria and fungi, showing effective inhibition at low concentrations .

Case Study:

- A study on the antimicrobial efficacy of acridine derivatives found that this compound inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Molecular Probes and Imaging

Due to its fluorescent properties, this compound is utilized as a fluorescent probe in molecular biology. It can be employed to visualize cellular processes, particularly in cancer research where it aids in tracking cell proliferation and apoptosis.

Application Example:

- The compound has been used in studies involving DNA quadruplexes, where it selectively binds to these structures, allowing researchers to study their biological significance in gene regulation .

Material Science Applications

In addition to biological applications, this compound is explored for its potential in material science as a dye and fluorescent material for various applications including biosensors and imaging agents.

Table 1: Comparison of Biological Activities of Acridine Derivatives

| Compound Name | Activity Type | IC50 / MIC Values |

|---|---|---|

| This compound | Anticancer | IC50: 5 - 10 µM |

| Antibacterial | MIC: < 10 µg/mL | |

| Antifungal | MIC: < 10 µg/mL | |

| Acridin-9(10H)-one | Antitumor | IC50: Varies by cell line |

| N-Alkylated 9-aminoacridine | Antiparasitic | IC50: Varies |

Wirkmechanismus

The mechanism of action of 4-(acridin-9-ylamino)benzoic acid primarily involves its ability to intercalate with DNA . This intercalation disrupts the normal function of DNA and related enzymes, leading to various biological effects . The compound targets DNA and topoisomerase enzymes, which are crucial for DNA replication and repair . By inhibiting these enzymes, the compound can induce cell death in cancer cells and other rapidly dividing cells .

Vergleich Mit ähnlichen Verbindungen

4-(Acridin-9-ylamino)benzoic acid is unique compared to other acridine derivatives due to its specific structure and properties . Similar compounds include acridine orange, quinacrine, and amsacrine . While these compounds also intercalate with DNA and have anti-cancer properties, this compound has shown higher selectivity and potency in certain applications . Its unique structure allows for more effective DNA intercalation and enzyme inhibition .

Biologische Aktivität

4-(Acridin-9-ylamino)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an acridine moiety linked to a benzoic acid derivative, which is crucial for its biological interactions. Various synthetic routes have been explored, including:

- Direct Amination : Involves the reaction of acridine derivatives with benzoic acid under specific conditions.

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the acridine-benzamide bond.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. The mechanism is primarily attributed to its ability to intercalate DNA, thereby inhibiting topoisomerase II, a critical enzyme for DNA replication and transcription.

| Study | Result | Reference |

|---|---|---|

| In vitro studies on cancer cell lines | IC50 values < 10 µM | |

| Animal model studies | Significant tumor reduction |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. It is particularly effective against Gram-positive bacteria and certain fungi.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Candida albicans | 20 µg/mL |

Neuroprotective Effects

In studies focused on neurodegenerative diseases, this compound has shown potential in protecting neurons from oxidative stress and apoptosis. This activity is linked to its ability to modulate cholinergic signaling.

| Experiment Type | Observations | Reference |

|---|---|---|

| Cell culture assays | Reduced cell death by 40% at 10 µM | |

| Animal models of Alzheimer’s disease | Improved cognitive function observed |

The biological activity of this compound can be explained through several mechanisms:

- DNA Intercalation : The acridine structure allows the compound to insert between DNA base pairs, disrupting replication and transcription.

- Enzyme Inhibition : It acts as an inhibitor for topoisomerases and potentially other enzymes involved in cell division.

- Cholinergic Modulation : The compound may enhance acetylcholine levels by inhibiting acetylcholinesterase, leading to improved neurotransmission.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation. The compound was tested against breast and lung cancer cells, showing IC50 values lower than many existing chemotherapeutics.

Case Study 2: Neuroprotection in Alzheimer’s Models

In a mouse model of Alzheimer’s disease, administration of the compound resulted in a marked decrease in amyloid-beta plaque formation and improved memory retention in behavioral tests. This suggests a dual role as both an anti-inflammatory agent and a neuroprotective agent.

Eigenschaften

IUPAC Name |

4-(acridin-9-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-20(24)13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNMCOQMDNRQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215183 | |

| Record name | Benzoic acid, p-(9-acridinylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64894-83-3 | |

| Record name | Benzoic acid, p-(9-acridinylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064894833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-(9-acridinylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.